Pentan-3-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate
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Overview
Description
Pentan-3-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pentan-3-yl group attached to a propanoate moiety, which is further linked to a 2,6-dichloropyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentan-3-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate typically involves the esterification of 2-[(2,6-dichloropyridin-3-yl)oxy]propanoic acid with pentan-3-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Pentan-3-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2-[(2,6-dichloropyridin-3-yl)oxy]propanoic acid and pentan-3-ol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 2-[(2,6-dichloropyridin-3-yl)oxy]propanoic acid and pentan-3-ol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentan-3-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentan-3-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the dichloropyridinyl group suggests potential interactions with biological macromolecules, leading to various biochemical responses.
Comparison with Similar Compounds
Similar Compounds
- Pentan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate
- Pentan-3-yl 2-[(2,6-dichloropyridin-4-yl)oxy]propanoate
- Pentan-3-yl 2-[(2,5-dichloropyridin-3-yl)oxy]propanoate
Uniqueness
Pentan-3-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is unique due to the specific positioning of the dichloro substituents on the pyridine ring, which can influence its chemical reactivity and biological activity. This compound’s distinct structure may result in unique interactions with molecular targets, making it a valuable compound for further research and development.
Properties
CAS No. |
62804-71-1 |
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Molecular Formula |
C13H17Cl2NO3 |
Molecular Weight |
306.18 g/mol |
IUPAC Name |
pentan-3-yl 2-(2,6-dichloropyridin-3-yl)oxypropanoate |
InChI |
InChI=1S/C13H17Cl2NO3/c1-4-9(5-2)19-13(17)8(3)18-10-6-7-11(14)16-12(10)15/h6-9H,4-5H2,1-3H3 |
InChI Key |
GXMDXXXRNRPJBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC(=O)C(C)OC1=C(N=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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